4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine
Description
This compound features a 1,2,4-oxadiazole core linked to a 2,3-dimethoxyphenyl group at position 3 and a piperidine ring at position 5. The piperidine is further substituted with a 4-methoxybenzenesulfonyl group. The dimethoxy groups on the phenyl ring likely influence lipophilicity and electronic properties, which can modulate pharmacokinetic behavior.
Properties
IUPAC Name |
3-(2,3-dimethoxyphenyl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S/c1-28-16-7-9-17(10-8-16)32(26,27)25-13-11-15(12-14-25)22-23-21(24-31-22)18-5-4-6-19(29-2)20(18)30-3/h4-10,15H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXRPBRJSVCWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine is a member of the oxadiazole class of compounds, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 396.43 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of oxadiazole derivatives are well-documented, with various studies highlighting their potential as antimicrobial, anti-inflammatory, and anticancer agents. The specific compound under review has been evaluated for several biological activities:
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to the one in focus have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The compound's structure potentially enhances its interaction with bacterial membranes or enzymes critical for bacterial survival.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound:
- Acetylcholinesterase Inhibition : Some derivatives have demonstrated strong inhibitory effects on acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's . The inhibition potency can be quantified by IC50 values; for instance, some related compounds showed IC50 values as low as 0.63 µM.
Anticancer Potential
The anticancer activity of oxadiazole derivatives has also been explored:
- Mechanisms of Action : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of oxidative stress and inhibition of cell proliferation . In vitro studies have indicated that certain oxadiazoles can inhibit tumor growth in specific cancer cell lines.
Study 1: Antibacterial Efficacy
A study synthesized several oxadiazole derivatives and tested their antibacterial properties. The results indicated that compounds with a piperidine ring exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to those without .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
Study 2: Enzyme Inhibition
Another research focused on enzyme inhibition showed that selected oxadiazole derivatives significantly inhibited urease activity, which is vital in treating conditions like peptic ulcers .
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound D | Urease | 5.12 |
| Compound E | Acetylcholinesterase | 0.63 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with analogous molecules:
Variations in the Oxadiazole Substituents
Sulfonyl/Piperidine Modifications
Pharmacological Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
